Apamin

Overview

Description

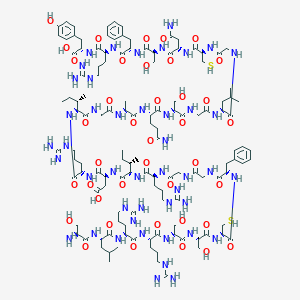

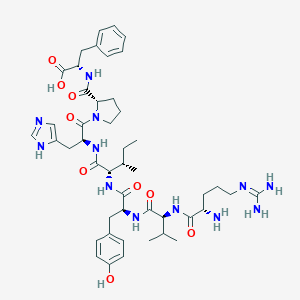

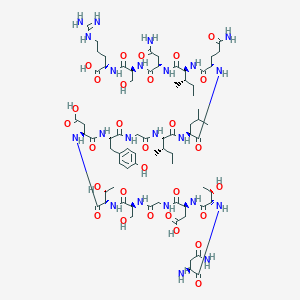

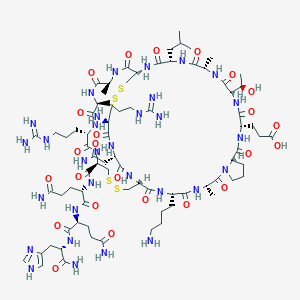

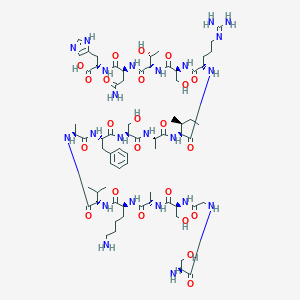

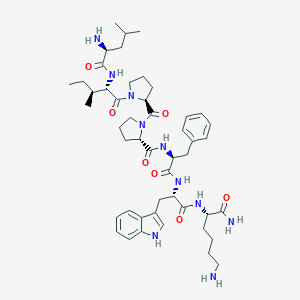

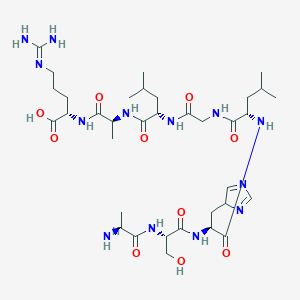

Apamin is a neurotoxic peptide found in bee venom, specifically from the honeybee species Apis mellifera. It is composed of 18 amino acids and is known for its ability to selectively block small-conductance calcium-activated potassium channels (SK channels) in the central nervous system . This unique property makes this compound a valuable tool in neurophysiological research.

Mechanism of Action

Target of Action

Apamin is an 18 amino acid globular peptide neurotoxin found in apitoxin (bee venom) . It is often cited as one of the few substances selectively acting on small-conductance Ca2+-activated potassium channels (KCa2) . These channels are responsible for the afterhyperpolarizations that follow action potentials, and therefore regulate the repetitive firing frequency .

Mode of Action

This compound interacts with its targets by blocking the small-conductance Ca2+-activated potassium channels (KCa2) . This blockage affects the permeability of the cell membrane toward potassium ions (K+) .

Biochemical Pathways

This compound’s action on KCa2 channels influences several biochemical pathways. It has been shown to suppress the toll-like receptor 4 pathway and downregulate vascular adhesion molecules . It also inhibits the inflammatory response, tubular atrophy, extracellular matrix accumulation, fibroblast activation, and renal interstitial fibrosis through suppression of TGF-β1/Smad2/3 and STAT3 signaling pathways .

Pharmacokinetics

It is known that the compound is a selective nanomolar or even subnanomolar-affinity kCa2 inhibitor . This suggests that this compound has a high affinity for its target, which could influence its distribution and elimination in the body.

Result of Action

The result of this compound’s action is a decrease in the amplitude of inhibitory synaptic currents in certain cells . This can lead to effects such as muscle spasms, jerks, and convulsions . Moreover, this compound has been shown to ameliorate lipopolysaccharide (LPS)-induced renal injury through inhibiting oxidative stress, apoptosis of tubular epithelial cells, and inflammation .

Action Environment

The environment can influence the action of this compound. For example, in a study where this compound was used to treat LPS-induced acute kidney injury, the compound was shown to significantly ameliorate renal dysfunction and histological injury . .

Biochemical Analysis

Biochemical Properties

Apamin is often cited as one of the few substances selectively acting on small-conductance Ca2±activated potassium channels (KCa2) . It has been tested against 42 ion channels (KCa, KV, NaV, nAChR, ASIC, and others) and confirmed its unique selectivity to KCa2 channels .

Cellular Effects

This compound has been shown to exert antioxidative, antiapoptotic, and anti-inflammatory activities . It significantly ameliorates renal dysfunction and histological injury, especially tubular injury, in lipopolysaccharide (LPS)-injected mice . It also suppresses LPS-induced oxidative stress through modulating the expression of nicotinamide adenine dinucleotide phosphate oxidase 4 and heme oxygenase-1 .

Molecular Mechanism

This compound inhibits cytokine production and immune cell accumulation, suppresses the toll-like receptor 4 pathway, and downregulates vascular adhesion molecules . These results suggest that this compound ameliorates LPS-induced renal injury through inhibiting oxidative stress, apoptosis of tubular epithelial cells, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

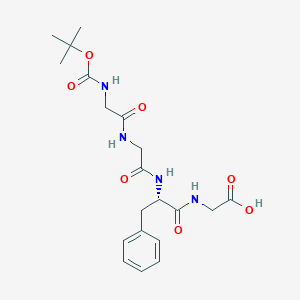

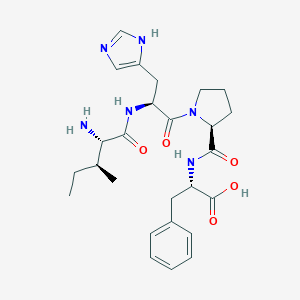

Apamin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using activating agents such as carbodiimides. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of bee venom followed by purification processes such as gel filtration and ion exchange chromatography. These methods help isolate this compound from other components present in bee venom .

Chemical Reactions Analysis

Types of Reactions

Apamin undergoes various chemical reactions, including oxidation and reduction. The presence of disulfide bridges in its structure makes it susceptible to redox reactions. Additionally, this compound can participate in substitution reactions where specific amino acids are replaced to study structure-function relationships .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include carbodiimides for peptide bond formation, reducing agents like dithiothreitol (DTT) for breaking disulfide bonds, and oxidizing agents such as hydrogen peroxide for forming disulfide bridges .

Major Products

The major products formed from these reactions include various analogs of this compound with modified amino acid sequences. These analogs are used to study the functional importance of specific residues in the peptide .

Scientific Research Applications

Apamin has a wide range of scientific research applications:

Neurophysiology: This compound is used to study the role of SK channels in neuronal excitability and synaptic transmission.

Pharmacology: It serves as a tool to investigate the pharmacological properties of SK channel blockers and their potential therapeutic applications.

Toxicology: Research on this compound helps understand the toxic effects of bee venom and develop treatments for bee stings.

Comparison with Similar Compounds

Apamin is unique among neurotoxins due to its high selectivity for SK channels. Similar compounds include:

Melittin: Another peptide found in bee venom, known for its ability to form pores in cell membranes.

Phospholipase A2: An enzyme in bee venom that hydrolyzes phospholipids, leading to cell membrane disruption.

Hyaluronidase: An enzyme that breaks down hyaluronic acid, facilitating the spread of venom through tissues.

Compared to these compounds, this compound’s specificity for SK channels makes it a valuable tool for neurophysiological research and potential therapeutic applications .

Properties

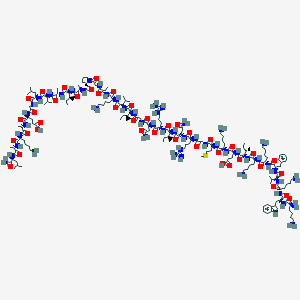

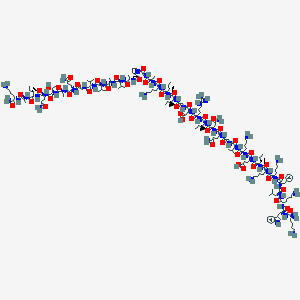

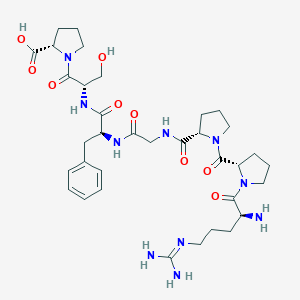

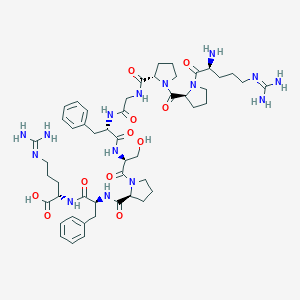

IUPAC Name |

3-[50-amino-40-[[5-amino-1-[[5-amino-1-[[1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-(1-hydroxyethyl)-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H131N31O24S4/c1-35(2)26-49-70(127)107-51-31-136-135-30-41(81)63(120)105-50(28-57(84)114)71(128)108-53(73(130)99-42(12-7-8-22-80)64(121)96-38(5)77(134)110-25-11-15-54(110)75(132)102-47(18-21-58(115)116)69(126)109-59(39(6)111)76(133)95-37(4)62(119)104-49)33-138-137-32-52(106-66(123)44(14-10-24-92-79(88)89)98-65(122)43(13-9-23-91-78(86)87)97-61(118)36(3)94-72(51)129)74(131)101-45(16-19-55(82)112)67(124)100-46(17-20-56(83)113)68(125)103-48(60(85)117)27-40-29-90-34-93-40/h29,34-39,41-54,59,111H,7-28,30-33,80-81H2,1-6H3,(H2,82,112)(H2,83,113)(H2,84,114)(H2,85,117)(H,90,93)(H,94,129)(H,95,133)(H,96,121)(H,97,118)(H,98,122)(H,99,130)(H,100,124)(H,101,131)(H,102,132)(H,103,125)(H,104,119)(H,105,120)(H,106,123)(H,107,127)(H,108,128)(H,109,126)(H,115,116)(H4,86,87,91)(H4,88,89,92) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIIHEKJCKCXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)C(C)O)CCC(=O)O)C)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H131N31O24S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2027.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24345-16-2 | |

| Record name | Apamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

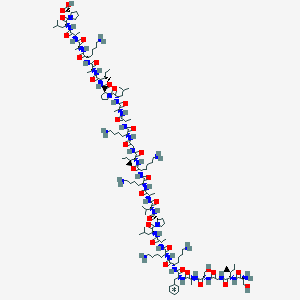

![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B550077.png)